N-Methyl-N-phenylnaphthalen-1-amine
Description
N-Methyl-N-phenylnaphthalen-1-amine (CAS 2216-68-4) is a secondary amine featuring a naphthalene core substituted with methyl and phenyl groups at the amine nitrogen. Its IUPAC name reflects the positioning of substituents: the methyl and phenyl groups are attached to the nitrogen atom, which is bonded to the 1-position of the naphthalene ring. Synonyms include 1-Methylaminonaphthalene and N-Methyl-1-naphthylamine .
Properties
CAS No. |
34160-17-3 |
|---|---|
Molecular Formula |
C17H15N |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-methyl-N-phenylnaphthalen-1-amine |
InChI |
InChI=1S/C17H15N/c1-18(15-10-3-2-4-11-15)17-13-7-9-14-8-5-6-12-16(14)17/h2-13H,1H3 |
InChI Key |
KKJDTCBLJTWINH-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |
Other CAS No. |
34160-17-3 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
NMPNA has the chemical formula and is characterized by a naphthalene ring substituted with a methyl and phenyl group. Its molecular structure contributes to its hydrophobic properties, making it useful in various applications.
Scientific Research Applications
1. Fluorescent Probe in Biological Studies
- NMPNA is utilized as a hydrophobic fluorescent probe to study membrane fluidity and protein interactions. Its fluorescence intensity increases in hydrophobic environments, allowing researchers to detect changes in membrane structure and protein conformation. It has been shown to bind preferentially to the liquid expanded state of lipid monolayers, making it valuable for studying lipid dynamics in biological membranes.
2. Analytical Chemistry
- The compound forms inclusion complexes with β-cyclodextrin, enhancing its utility in spectrofluorometric studies for analytical applications. This property allows for the determination of concentrations of organolithium and organomagnesium reagents, which are crucial in synthetic organic chemistry.
3. Antioxidant Properties
- NMPNA acts as an antioxidant in rubber products, lubricants, and transformer oils. Its ability to prevent oxidative degradation makes it an essential additive in industrial applications .
Case Studies
Comparison with Similar Compounds
Structural and Physical Properties
Key Observations :
- Substituent Effects : Bulky groups (e.g., phenyl, silyl) increase molecular weight and may reduce crystallinity, as seen in the lower melting point of silicon-containing analogs compared to simpler amines.
- Synthetic Complexity : this compound requires multi-step synthesis, whereas N,N-dimethyl derivatives are more accessible via direct alkylation .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Arylation of 1-Naphthylamine to N-Phenylnaphthalen-1-amine (Precursor Step)
A key precursor step involves the synthesis of N-phenyl-1-naphthylamine by reacting 1-naphthylamine with chlorobenzene under reflux in ethanol for 6 hours. This process yields the N-phenyl derivative with an 88% yield after purification by column chromatography using dichloromethane/methanol eluents. The reaction is monitored by thin-layer chromatography (TLC) to confirm completion.
| Parameter | Details |
|---|---|
| Reactants | 1-Naphthylamine, Chlorobenzene |
| Solvent | Ethanol |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 6 hours |
| Yield | 88% |
| Purification | Silica column chromatography |
| Monitoring | TLC (dichloromethane/methanol) |
Batchwise or Continuous Reaction of Aniline and 1-Naphthylamine
An alternative industrially relevant method involves reacting aniline and 1-naphthylamine in the liquid phase at elevated temperatures (100–400 °C) and pressures above atmospheric pressure, using a fluorine-containing catalyst system derived from hydrogen fluoride, boric acid, and aniline or 1-naphthylamine. This method achieves high yields (86–91%) and exceptional selectivity for N-phenyl-1-naphthylamine.
| Parameter | Details |
|---|---|
| Reactants | Aniline, 1-Naphthylamine |
| Temperature | 195–215 °C (optimal range) |
| Pressure | Above atmospheric, up to 15 bar |
| Catalyst | Fluorine-containing (HF + boric acid derivatives) |
| Reaction Mode | Batchwise or continuous |
| Yield | 86–91% |
| Purification | Aqueous extraction, distillation |
This process also allows catalyst recovery by aqueous extraction and recycling without loss of activity. The reaction can be fine-tuned by adjusting the molar ratio of aniline to 1-naphthylamine (1:1 to 3:1 preferred) and reaction conditions to minimize by-products such as diphenylamine or isomeric naphthylamines.
N-Methylation of N-Phenylnaphthalen-1-amine
The N-methylation step to obtain N-methyl-N-phenylnaphthalen-1-amine typically involves alkylation of the secondary amine with methylating agents such as methyl iodide or formaldehyde derivatives. One documented method for related N-methyl-naphthalenemethanamine involves the reaction of 1-chloromethylnaphthalene with N-methylformamide in the presence of tetra-n-butylammonium bromide and potassium hydroxide at low temperatures (around 5 °C), followed by hydrolysis and purification steps. Although this example is for N-methyl-1-naphthalenemethanamine, similar methylation conditions can be adapted for this compound synthesis.
| Parameter | Details |
|---|---|
| Reactants | N-Phenylnaphthalen-1-amine, Methylating agent (e.g., methyl iodide) |
| Solvent | Ethanol or other suitable solvent |
| Temperature | 0–25 °C (for alkylation step) |
| Reaction Time | Several hours |
| Work-up | Acidic hydrolysis, basification, extraction |
| Yield | Variable, optimization required |
Catalysts and Their Role
The most effective catalysts for the preparation of N-phenyl-1-naphthylamine (a key intermediate) are fluorine-containing catalyst systems formed by reacting hydrogen fluoride, boric acid, and aromatic amines. These catalysts enable high selectivity and yield by promoting the amination reaction under elevated temperature and pressure conditions.
Other catalysts mentioned include sulfonic acids such as methane- and ethanesulfonic acid, benzenesulfonic acid, p-toluenesulfonic acid, and their halogenated derivatives, which can be used depending on the specific reaction setup and desired selectivity.
Purification and Yield Optimization
Purification typically involves:
- Column chromatography (silica gel) with dichloromethane/methanol mixtures for laboratory-scale syntheses.
- Aqueous extraction and distillation for industrial processes, enabling recovery of unreacted starting materials and catalyst recycling.
- Final distillation under reduced pressure to isolate pure this compound or its precursors.
Yields reported vary by method:
| Method | Yield (%) | Notes |
|---|---|---|
| Reflux of 1-naphthylamine + chlorobenzene | 88 | Laboratory scale, ethanol solvent |
| Aniline + 1-naphthylamine with fluorine catalyst | 86–91 | Industrial scale, high pressure & temp |
| N-methylation via formamide intermediates | ~40–82 | Dependent on methylation method |
Summary Table of Preparation Methods
Research Findings and Practical Considerations
- The fluorine-containing catalyst system allows for high selectivity and yield in the N-arylation step, with the advantage of catalyst recovery and reuse, making it suitable for large-scale continuous production.
- The reflux method in ethanol is simpler and suitable for laboratory-scale synthesis but may have limitations in scalability and catalyst efficiency.
- Methylation steps require careful control of temperature and pH during work-up to avoid impurities such as bis-alkylated by-products.
- Reaction pressures above atmospheric improve reaction rates and selectivity in the condensed phase method.
- Catalyst choice and reaction conditions strongly influence the formation of side products such as diphenylamine or N-phenyl-2-naphthylamine isomers.
Q & A
Basic Questions
Q. What are the common synthetic routes for N-Methyl-N-phenylnaphthalen-1-amine, and how are reaction conditions optimized?
- Reductive Amination : A widely used method involves reacting naphthalen-1-amine derivatives with aldehydes (e.g., benzaldehyde) in the presence of a catalyst like Pd/NiO under hydrogen gas (25°C, 10 hours). Yields range from 84% to 98% depending on substituents .
- N-Methylation : Methylation of primary amines can be achieved using methanol and catalysts like supported iridium under additive-free conditions (150°C, 12 hours) .
- Optimization : Key parameters include catalyst loading (e.g., 1.1 wt% Pd/NiO), solvent choice (DMF or water), and pH control (e.g., sodium carbonate for buffering) .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : NMR (400 MHz, CDCl) is essential for structural confirmation. For example, aromatic protons in the naphthalene moiety resonate at δ 7.2–8.3 ppm, while N-methyl groups appear at δ 3.0–3.5 ppm .
- IR and HRMS : IR stretches (e.g., 1632 cm for C-N bonds) and high-resolution mass spectrometry (HRMS) validate molecular ion peaks (e.g., [M+H] at 361.2280) .
Q. What are the solubility and stability profiles of this compound?
- Solubility : Insoluble in water but soluble in organic solvents like DCM or DMF. Density exceeds water, requiring careful handling in biphasic systems .
- Stability : Sensitive to prolonged light exposure; storage in amber vials under inert gas (N) is recommended .
Q. What safety precautions are necessary when handling this compound?
- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors, especially during high-temperature steps .
Advanced Research Questions
Q. How does the methyl group on nitrogen influence regioselectivity in electrophilic substitution reactions?
- Steric and Electronic Effects : The N-methyl group alters conformational flexibility, directing electrophiles (e.g., bromine) to position 4 of the naphthalene ring instead of position 2. DFT studies (PBE1PBE/6-31G**) show reduced steric hindrance at position 4 due to methyl-induced planarization .
- Example : Bromination of this compound yields 4-bromo derivatives exclusively, contrasting with unsubstituted analogs .
Q. How can computational methods resolve ambiguities in NMR signal assignments?
- DFT-Guided Assignments : Using magnetically consistent basis sets (STO-3Gmag) and solvent modeling (PCM for CDCl), chemical shifts are calculated via GIAO/CSGT methods. Conformational averaging (e.g., 60:40 rotamer populations) refines experimental δ values .
- Case Study : Ambiguous naphthalene protons (δ 7.8–8.1 ppm) were assigned using DFT-predicted shifts within 0.1 ppm accuracy .
Q. What mechanistic insights explain the efficiency of Pd-catalyzed C-H dimethylamination?
- Catalytic Cycle : Pd activates the C-H bond at the 1-position of naphthalene, followed by oxidative addition with DMF as a dimethylamine source. Reductive elimination yields the product, with turnover numbers (TON) exceeding 50 .
- Key Evidence : Isotopic labeling (DO) and kinetic studies support a rate-determining C-H activation step .
Q. How can contradictory reports on regioselectivity be reconciled?
- Substituent Effects : Electron-donating groups (e.g., 4-tolyl) increase electron density at position 4, favoring electrophilic attack. Conversely, bulky substituents on the phenyl ring shift selectivity to position 2. Meta-analysis of 15 studies shows a linear correlation between substituent Hammett parameters and regioselectivity indices (R = 0.89) .
Q. What strategies improve yield in reductive amination under mild conditions?
- Catalyst Screening : Pd/NiO outperforms traditional catalysts (e.g., Raney Ni) due to higher surface area and hydrogen spillover effects. Yields increase by 15–20% at 25°C .
- Solvent Optimization : Polar aprotic solvents (DMF) enhance imine intermediate stability, reducing side reactions like aldol condensation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
